Methylophiopogonone B
Overview
Description
Methylophiopogonone B is a homoisoflavonoid compound found in the roots of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound has garnered attention due to its potent antioxidative and anti-tumor properties . It is characterized by its unique chemical structure, which includes hydroxy groups at positions 5 and 7, methyl groups at positions 6 and 8, and a (4-methoxyphenyl)methyl group at position 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylophiopogonone B can be synthesized through various chemical reactions involving the appropriate precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Ophiopogon japonicus. The extraction process includes steps such as drying, grinding, and solvent extraction using solvents like acetone, chloroform, and methanol. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methylophiopogonone B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its activity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and properties .
Scientific Research Applications
Methylophiopogonone B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of homoisoflavonoids.
Mechanism of Action
Methylophiopogonone B exerts its effects through several molecular targets and pathways:
Antioxidative Mechanism: It enhances the activity of superoxide dismutase and inhibits the production of reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-tumor Mechanism: The compound induces apoptosis in cancer cells by modulating the expression of apoptosis-associated genes and proteins, including Bax/Bcl-2 and caspase-3.
Signaling Pathways: This compound activates the Rho signaling pathway, leading to actin cytoskeletal reorganization and changes in cell morphology.
Comparison with Similar Compounds
Methylophiopogonone B is unique among homoisoflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Ophiopogonin B: Another compound from Ophiopogon japonicus with anti-tumor properties.
Ophiopogonin D: Known for its ability to induce apoptosis in non-small cell lung carcinoma models.
Other Homoisoflavonoids: Various homoisoflavonoids with similar antioxidative and anti-tumor activities.
This compound stands out due to its potent antioxidative properties and its ability to modulate multiple signaling pathways, making it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,9,20-21H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTFXZVBLOLETI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.